4-Ethynyl-2-methylaniline
Description
Contextualization of Ethynylaniline Derivatives in Contemporary Chemical Research
Ethynylaniline derivatives, including 4-ethynyl-2-methylaniline, serve as crucial intermediates in the synthesis of complex organic structures. Their utility is particularly evident in the construction of heterocyclic compounds, which are central to medicinal chemistry and materials science. Research has demonstrated that 2-ethynylaniline (B1227618) derivatives are precursors for the synthesis of polysubstituted quinolines. chinesechemsoc.org Furthermore, palladium-catalyzed carbonylative cyclization of 2-ethynylanilines provides a direct route to indole-3-carboxamides, which are significant skeletons in many bioactive molecules and natural products. bohrium.com The strategic placement of the ethynyl (B1212043) and amino groups on the aromatic ring allows for sequential or tandem reactions to build intricate molecular architectures. For instance, ethynylaniline derivatives are employed in the synthesis of 4-anilinoquinazolines, which have been evaluated for their potential as anticancer agents. ijcce.ac.ir
Significance of the Aniline (B41778) and Terminal Alkyne Functional Groups in Synthetic Design
The synthetic potential of this compound is rooted in the distinct reactivity of its two primary functional groups: the aniline moiety and the terminal alkyne.
The aniline functional group (—NH₂) consists of an amino group attached to a phenyl ring. ebi.ac.ukwikipedia.org This arrangement makes it a weak base and a competent nucleophile. wikipedia.org The amino group is electron-donating, which activates the aromatic ring and makes it highly susceptible to electrophilic substitution reactions, primarily at the ortho and para positions relative to the amino group. wikipedia.org This inherent reactivity allows for a variety of transformations, such as halogenation, nitration, and sulfonation, although protection of the amino group is often necessary to achieve monosubstitution. wikipedia.org The aniline moiety can also undergo diazotization when treated with nitrous acid, yielding a diazonium salt. wikipedia.orgbritannica.com This intermediate is exceptionally versatile, enabling the introduction of a wide array of functional groups through subsequent nucleophilic substitution reactions. wikipedia.org
The terminal alkyne functional group (—C≡CH) is a region of high electron density due to its carbon-carbon triple bond, making it a source of significant reactivity. numberanalytics.com The hydrogen atom attached to the sp-hybridized carbon is notably acidic compared to hydrogens on sp² or sp³ carbons, allowing for its removal by a strong base to form a potent nucleophile known as an acetylide anion (R-C≡C⁻). numberanalytics.comsolubilityofthings.com This anion is a key building block for forming new carbon-carbon bonds. solubilityofthings.com Terminal alkynes are foundational in a variety of powerful synthetic transformations, including metal-catalyzed coupling reactions like the Sonogashira, Glaser, and Hay couplings, which are instrumental in constructing extended π-conjugated systems. wiley-vch.de The high energy of the triple bond makes alkyne reactions thermodynamically favorable and often irreversible. nih.gov
| Functional Group | Key Synthetic Roles | Common Reactions |
| Aniline | Electron-donating group, nucleophile, base, precursor to diazonium salts. ebi.ac.ukwikipedia.org | Electrophilic Aromatic Substitution, Diazotization, Acylation, N-Alkylation. wikipedia.orgbritannica.com |
| Terminal Alkyne | Acidic proton source, precursor to nucleophilic acetylides, versatile building block. numberanalytics.comsolubilityofthings.com | Sonogashira Coupling, Click Chemistry, Hydration, Reduction, Cycloaddition. wiley-vch.deresearchgate.net |
Overview of Research Trajectories for Arylethynyl Amines
Research involving arylethynyl amines, the broader class to which this compound belongs, is advancing along several key trajectories. A primary focus is their application in palladium-catalyzed reactions to construct complex heterocyclic systems. bohrium.com The development of selective reactions that use readily available precursors like arylethynyl amines is a major goal in chemical research for the efficient synthesis of more complex amines. researchgate.net
Another significant area of research is in materials science. Arylethynyl-substituted compounds are being investigated for their unique electronic and optical properties. For example, non-symmetrical arylethynyl-substituted porphyrazines have been synthesized and studied for their potential use in optoelectronic materials. researchgate.net In these systems, the arylethynyl moiety acts as a conduit for tuning the electronic properties of the macrocycle, creating "push-pull" systems suitable for nonlinear optics. researchgate.net The ability of these molecules to self-assemble into ordered structures like columnar discotic mesophases is also being explored. researchgate.net These research avenues highlight the ongoing importance of arylethynyl amines as versatile platforms for discovering new bioactive agents and advanced functional materials.
Structure
3D Structure
Properties
IUPAC Name |
4-ethynyl-2-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-5-9(10)7(2)6-8/h1,4-6H,10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNCVJZQRADJNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30663662 | |
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146141-31-3 | |
| Record name | 4-Ethynyl-2-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30663662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Ethynyl 2 Methylaniline
Precursor Synthesis and Halogenation Strategies
The initial and critical phase in the synthesis of 4-ethynyl-2-methylaniline involves the preparation of a suitable halogenated 2-methylaniline intermediate. This step is paramount as the position of the halogen atom dictates the final placement of the ethynyl (B1212043) group.
Synthesis of Halogenated 2-Methylaniline Intermediates
The primary route to obtaining the necessary precursor, 4-halo-2-methylaniline, often starts with 2-methylaniline. Direct halogenation of 2-methylaniline can lead to a mixture of isomers, making regioselective control a significant challenge. To circumvent this, a common strategy involves the protection of the amino group, typically through acetylation to form N-(2-methylphenyl)acetamide. This protected intermediate is then subjected to a bromination reaction to yield N-(4-bromo-2-methylphenyl)acetamide. Subsequent hydrolysis of the acetamide (B32628) group furnishes the desired 4-bromo-2-methylaniline. google.com
Another approach involves the direct halogenation of 2-methylaniline under specific conditions to favor the formation of the 4-halo isomer. For instance, the use of N-iodosuccinimide (NIS) can be employed for iodination. The choice of halogen is crucial, as the reactivity in subsequent cross-coupling reactions generally follows the trend I > Br > Cl. libretexts.org
Regioselective Halogenation Approaches for Aniline (B41778) Derivatives
Achieving regioselectivity in the halogenation of aniline derivatives is a well-explored area of organic synthesis. The directing effects of the amino and methyl groups on the aromatic ring of 2-methylaniline are key considerations. The amino group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director.
To achieve para-selectivity, various catalytic systems have been developed. For instance, iron(III) salts, such as Fe(OTs)₃, have been shown to catalyze the ortho-chlorination of N-methylaniline with high selectivity, suggesting that the choice of catalyst can significantly influence the regiochemical outcome. nih.gov While this example illustrates ortho-selectivity, similar principles can be applied to direct halogenation to the para position by carefully selecting the catalyst and reaction conditions. In the absence of a catalyst, the bromination of N-methylaniline with N-bromosuccinimide (NBS) shows poor selectivity. nih.gov
For the synthesis of 4-bromo-2-methylaniline, protecting the amine functionality as an acetamide deactivates the ring slightly and sterically hinders the ortho positions, thereby favoring halogenation at the para position. google.com This approach is a reliable method for obtaining the desired 4-halo-2-methylaniline precursor.
Ethynylation Protocols for Aryl Halides
With the halogenated precursor in hand, the next stage is the introduction of the ethynyl group. This is most commonly accomplished through palladium-catalyzed cross-coupling reactions.
Palladium-Catalyzed Cross-Coupling Reactions for C(sp)-C(sp²) Bond Formation
The formation of a carbon-carbon bond between a terminal alkyne (Csp) and an aryl halide (Csp²) is a cornerstone of modern organic synthesis. The Sonogashira coupling reaction is the most prominent method for this transformation. libretexts.orgwikipedia.org This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and a base. organic-chemistry.org
The general reactivity trend for the aryl halide in Sonogashira coupling is Ar-I > Ar-Br > Ar-Cl, which makes 4-iodo-2-methylaniline (B78855) a highly reactive substrate for this transformation. libretexts.org
Sonogashira Coupling Adaptations for this compound Synthesis
The Sonogashira coupling is highly adaptable for the synthesis of this compound. In a typical procedure, 4-halo-2-methylaniline (most commonly 4-iodo- or 4-bromo-2-methylaniline) is reacted with a source of acetylene. To avoid the handling of gaseous acetylene, a common strategy is to use a protected alkyne, such as trimethylsilylacetylene (B32187) (TMSA). The trimethylsilyl (B98337) group can be removed in situ or in a subsequent step to yield the terminal alkyne.
For example, the coupling of 2-iodo-4-methylaniline (B1303665) with 2-ethynylaniline (B1227618) has been successfully demonstrated using a catalyst system of trans-dichlorobis(triphenylphosphine)palladium(II) and copper(I) iodide in triethylamine. unimi.it This highlights the general applicability of Sonogashira conditions to substituted anilines.
Ligand and Catalyst Systems in Ethynylation Reactions
The efficiency and scope of the Sonogashira reaction are heavily influenced by the choice of the palladium catalyst and the associated ligands. wikipedia.org Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. libretexts.org The phosphine (B1218219) ligands play a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.
Bulky and electron-rich phosphine ligands are often employed to enhance the efficiency of the coupling, particularly for less reactive aryl chlorides. libretexts.org Bidentate phosphine ligands such as dppe, dppp, and dppf have also been utilized. wikipedia.org
In addition to phosphine ligands, N-heterocyclic carbenes (NHCs) have emerged as powerful ligands for palladium-catalyzed cross-coupling reactions, including the Sonogashira reaction. libretexts.org These ligands can lead to highly active catalysts capable of coupling even challenging substrates.
Furthermore, copper-free Sonogashira protocols have been developed to address issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts. libretexts.org These systems often rely on specific palladium catalysts and reaction conditions to proceed efficiently. The development of heterogeneous catalysts, such as palladium on carbon (Pd/C), also offers advantages in terms of catalyst recovery and reuse. caltech.edu
Below is a table summarizing various catalyst and ligand systems used in Sonogashira coupling reactions.
| Catalyst/Precatalyst | Ligand | Co-catalyst | Base | Substrate Scope | Reference |
| Pd(PPh₃)₄ | Triphenylphosphine | CuI | Amine | Aryl/Vinyl Halides | libretexts.orgwikipedia.org |
| PdCl₂(PPh₃)₂ | Triphenylphosphine | CuI | Amine | Aryl/Vinyl Halides | libretexts.org |
| Pd₂(dba)₃ | Bulky, electron-rich phosphines | None (Copper-free) | Cs₂CO₃ | Aryl Iodides | libretexts.org |
| Pd(OAc)₂ | Bis-(tert-butyl)aminomethylphosphane | None (Copper-free) | Amine | Aryl Chlorides | libretexts.org |
| PdCl₂ | None | LiCl | - | 2-Ethynylanilines | organic-chemistry.org |
| Pd/C | None | CuI | Resin-bound amine | Aryl Halides | caltech.edu |
Copper-Mediated Alkyne Introductions
The introduction of an ethynyl group onto an aromatic ring is frequently accomplished via cross-coupling reactions, with copper-mediated methods being a cornerstone of this strategy. These reactions, often variants of the Sonogashira or Ullmann couplings, typically involve the coupling of a halogenated aniline derivative with an alkyne source in the presence of a copper catalyst.
Copper(I) salts, particularly copper(I) iodide (CuI), are commonly used as co-catalysts in palladium-catalyzed Sonogashira couplings or as the primary catalyst in Ullmann-type reactions. unimi.itnih.gov In the context of synthesizing substituted ethynylanilines, a typical Sonogashira approach involves reacting a halo-aniline, such as 4-bromo-3-methylaniline (B1294692) or 2-iodo-4-methylaniline, with a protected or terminal alkyne. unimi.itrsc.org The reaction generally requires a palladium catalyst, a copper(I) co-catalyst, and a base in an appropriate solvent. unimi.it For instance, the synthesis of 2-((2-aminophenyl)ethynyl)-4-methylaniline, a structural isomer of the target compound, was achieved by reacting 2-iodo-4-methylaniline with 2-ethynylaniline using a catalytic system of trans-dichlorobis-(triphenylphosphine)palladium(II) and CuI in triethylamine. unimi.it
The classic Ullmann condensation, which traditionally requires harsh conditions like high temperatures, has been significantly improved through the development of new ligands and catalytic systems. acs.org Modern copper-mediated C-N and C-C bond-forming reactions can often proceed under milder conditions. acs.org For the synthesis of ynamides, a related class of compounds, a general method involves the deprotonation of an amide followed by a copper-promoted coupling with an alkynyl bromide. nih.gov This highlights the versatility of copper in mediating the formation of carbon-heteroatom and carbon-carbon bonds involving alkynes.
Table 1: Example of Copper-Mediated Synthesis of a Substituted Ethynylaniline
| Reactants | Catalyst System | Base/Solvent | Time/Temp | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 2-Iodo-4-methylaniline, 2-Ethynylaniline | PdCl₂(PPh₃)₂, CuI | Triethylamine | 5 min, rt | 2-((2-Aminophenyl)ethynyl)-4-methylaniline | Not specified | unimi.it |
| Aryl Iodides, Alkylamines | CuI, Ethylene Glycol | K₃PO₄, Propan-2-ol | Not specified | N-Arylalkylamines | Good to Excellent | acs.org |
Note: The table presents data for analogous reactions, illustrating the general conditions and components used in copper-mediated ethynylation.
Direct Ethynylation Strategies
Direct ethynylation represents a more atom-economical approach, aiming to form the aryl-alkyne bond through the functionalization of a C-H bond, thereby avoiding the pre-functionalization (e.g., halogenation) of the aniline starting material. numberanalytics.comsci-hub.se This strategy often relies on transition-metal catalysis, where a directing group on the substrate guides the catalyst to a specific C-H bond for activation. sci-hub.se
For aromatic compounds, directing groups can pre-coordinate to the metal catalyst, positioning it in close proximity to a specific C-H bond (often at the ortho position). rsc.org While extensive research exists for various directing groups, application to simple anilines can be challenging. However, emerging methodologies are exploring the direct introduction of ethynyl groups into compounds like 4-methylaniline using transition metal catalysts to facilitate C–H bond activation. Palladium nanoparticle (Pd-NP) catalysts have been investigated for the direct ethynylation of aliphatic C(sp³)–H bonds, indicating a potential for developing similar systems for aromatic C(sp²)–H bonds. jst.go.jp
Functional Group Transformations Post-Ethynylation on the Aniline Moiety
Once the ethynyl group is installed, the aniline moiety, containing a primary amine, remains a versatile handle for further chemical modification. N-alkylation and N-acylation are fundamental transformations that allow for the synthesis of a diverse range of derivatives.
N-Alkylation and N-Acylation Studies
The primary amino group of this compound can be readily alkylated or acylated using standard synthetic protocols.
N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. A green chemistry approach to N-alkylation utilizes alcohols as alkylating agents over a heterogeneous copper catalyst in a "hydrogen borrowing" methodology, which is intrinsically safe and produces no waste. rsc.org Ruthenium and Iridium complexes are also effective catalysts for the N-alkylation of anilines with alcohols. nih.gov For example, 2-methylaniline can be successfully alkylated with benzyl (B1604629) alcohol using an Iridium catalyst at 120 °C, yielding N-benzyl-2-methylaniline with a 65% yield. nih.gov Similarly, the alkylation of 4-ethynylaniline (B84093) with methyl iodide has been reported, demonstrating that the ethynyl group is stable to these conditions.
N-Acylation: This involves the reaction of the amine with an acylating agent, such as an acid chloride or anhydride, to form an amide. This reaction is typically robust and high-yielding. For instance, the acetyl (Ac) and benzoyl (Bz) groups are commonly used to protect the exocyclic amines of nucleobases in oligonucleotide synthesis, which are analogous to the aniline amine. wikipedia.org These reactions are generally straightforward and can be performed under mild conditions.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. numberanalytics.com Key aspects include the use of safer solvents, minimizing derivatization steps, and improving energy efficiency. numberanalytics.comresearchgate.net
Solvent-Free or Low-Solvent Methodologies
Performing reactions without a solvent or in a minimal amount of solvent offers significant environmental benefits by reducing waste and simplifying purification. Several reaction types relevant to the synthesis of this compound can be adapted to solvent-free conditions.
The alkynylation of aldimines with tetra(phenylethynyl)tin has been achieved under solvent-free conditions, with the reaction proceeding in a melt of the reagents catalyzed by zinc chloride. mdpi.com This demonstrates the feasibility of solvent-free C-C bond formation to create propargylamines, which are structurally related to the target molecule. mdpi.com Furthermore, the Ullmann coupling, a classic copper-mediated reaction, has been successfully performed under solvent-free conditions by grinding the reactants (e.g., an iodo-nitrobenzene and copper powder) with sand in a mortar and pestle. rsc.org Such mechanochemical methods represent a promising green alternative to traditional solvent-based syntheses. researchgate.net
Catalyst Recycling and Sustainability Considerations
The synthesis of this compound, primarily achieved through Sonogashira coupling, presents opportunities for implementing green chemistry principles, with a significant focus on catalyst recycling and sustainable practices. The catalysts, typically based on palladium, are crucial for the reaction's success but are also expensive and can lead to product contamination. worktribe.com Consequently, the development of recyclable catalytic systems is a key area of research to enhance the economic and environmental viability of the synthesis.
A variety of strategies have been explored to facilitate catalyst recovery and reuse. These include anchoring the palladium catalyst to solid supports such as polymers, silica, and magnetic nanoparticles. researchgate.netias.ac.inmdpi.com These heterogeneous catalysts can be easily separated from the reaction mixture by filtration or magnetic decantation, allowing for multiple reaction cycles. researchgate.net For instance, palladium nanoparticles supported on materials like charcoal have demonstrated efficacy in Sonogashira reactions. researchgate.net While some palladium may leach into the solution during the reaction, it can redeposit onto the support at the end of the process, allowing for catalyst reuse. researchgate.net
The choice of support material and the method of catalyst immobilization are critical factors influencing the stability and activity of the recycled catalyst. mdpi.com For example, palladium supported on mesoporous silica, such as MCM-41, has been shown to be a highly efficient and recyclable catalyst for Sonogashira couplings, even at very low catalyst loadings. mdpi.com Similarly, palladium complexes immobilized on polymers, including those supported on soluble polymers like MeOPEG, have enabled efficient catalyst recycling in biphasic systems with minimal leaching. nih.gov
Beyond heterogeneous catalysis, advancements in homogeneous catalysis have also addressed sustainability. The design of robust ligands that form stable complexes with palladium can prevent catalyst deactivation and facilitate its recovery. libretexts.org For example, the use of dendritic palladium complexes allows for catalyst recovery through simple precipitation and filtration. wikipedia.org
Sustainability in the synthesis of this compound also extends to the choice of solvents and reaction conditions. The use of greener solvents, such as water or ethanol-water mixtures, is increasingly being explored to replace traditional organic solvents. worktribe.comnih.gov Microwave-assisted synthesis has also emerged as a more energy-efficient method compared to conventional heating. chim.it Furthermore, metal-free synthetic approaches, while not directly applicable to the Sonogashira coupling itself, represent a broader trend in green chemistry to reduce reliance on heavy metal catalysts. thieme-connect.comorganic-chemistry.org
The efficiency of catalyst recycling is often evaluated by monitoring the product yield over successive reaction cycles. While a gradual decrease in catalytic activity is sometimes observed, many systems can be reused for five or more cycles with only a minor loss of efficiency. mdpi.comnih.govwikipedia.org The table below summarizes various recyclable catalytic systems and their performance in Sonogashira-type reactions, which are analogous to the synthesis of this compound.
| Catalyst System | Support/Ligand | Solvent | Base | Recycling (No. of Cycles) | Key Findings | Reference |
| Palladium Nanoparticles | Chitosan Microspheres | Ethanol/Water | - | 6 | No palladium leaching was observed, and the catalyst maintained its reactivity. | mdpi.com |
| Palladium(II) Acetate | DIAION HP20 Resin | Isopropanol | Sodium Phosphate | 8 | Catalyst could be reused up to eight times, though some palladium leaching occurred. | mdpi.com |
| Dendrimeric Palladium Complexes | Polyamino Dendrimers | Triethylamine | - | 5 | Catalyst recovered by precipitation and filtration, with diminished activity due to dendrimer decomposition. | wikipedia.org |
| MeOPEG-bound Phosphine-Palladium | MeOPEG(2000) | DMSO/n-heptane | HNiPr₂ | 5 | >99.995% catalyst retention in the DMSO phase with minimal decrease in activity. | nih.gov |
| Palladium on Charcoal | Charcoal | - | - | - | Catalytically active species leaches into solution and returns to the charcoal surface. | researchgate.net |
| Nanosized MCM-41 Anchored Palladium Bipyridyl Complex | Nanosized MCM-41 | - | - | - | Highly efficient and recyclable with low Pd loadings. | mdpi.com |
| PEPPSI-SONO-SP2 | Pyridine-NHC | Ethanol/Water | - | 6 | Efficient and recyclable catalyst for Sonogashira reactions under green conditions. | rsc.org |
Chemical Reactivity and Advanced Transformations of 4 Ethynyl 2 Methylaniline
Alkyne Functionalization Chemistry
The terminal alkyne (C≡C-H) group is a cornerstone of modern organic synthesis, offering a linear, rigid scaffold that can be elaborated through a multitude of high-yielding and specific reactions. In 4-Ethynyl-2-methylaniline, this functional group serves as a key handle for constructing more complex molecular architectures.
"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgnih.gov The azide-alkyne cycloaddition is the premier example of this concept, providing a powerful method for covalently linking different molecular fragments. nih.govnih.gov
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and highly efficient reaction that unites a terminal alkyne, such as this compound, with an organic azide (B81097) to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.govrsc.org This reaction is characterized by its mild conditions, tolerance of a wide range of functional groups, and often quantitative yields, which eliminates the need for extensive purification. tcichemicals.combeilstein-journals.org The process is typically catalyzed by a copper(I) source, which can be generated in situ from copper(II) salts (like CuSO₄) with a reducing agent (like sodium ascorbate). beilstein-journals.org
The reaction mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with the azide to proceed through a copper-containing six-membered ring intermediate before yielding the stable triazole product. nih.gov Research on analogous compounds, such as 3-ethynylanilines and 4-ethynyl-N,N-dimethylaniline, has demonstrated their successful application in CuAAC for synthesizing complex molecular libraries and functional materials. nih.gov For instance, the reaction of Boc-protected 3-ethynyl-N-methylaniline with a triazide scaffold has been reported to proceed to completion when refluxed in acetonitrile. nih.gov This highlights the utility of the ethynylaniline core in constructing elaborate triazole-containing structures.
| Catalyst System | Solvent | Temperature | Key Features |
| Cu(I) source (e.g., CuI, [Cu(PPh₃)₂]NO₃) | Toluene (B28343), Water, Neat | Room Temperature | High efficiency, often proceeds in minutes. beilstein-journals.org |
| CuSO₄ / Sodium Ascorbate | Water/Alcohol mixtures | Room Temperature | Standard, cost-effective, and biocompatible conditions. beilstein-journals.org |
| Copper(II) Acetate | Organic Solvents | Room - Elevated | Used in various coupling reactions. |
| Pd/C, CuI | Organic Solvents | Elevated | Can be used for one-pot synthesis sequences. |
This table summarizes typical conditions for CuAAC reactions based on general literature.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a copper-free variant of click chemistry that relies on the high reactivity of a strained cyclooctyne (B158145). nih.govresearchgate.net The reaction's driving force is the release of ring strain in the cyclooctyne upon its [3+2] cycloaddition with an azide. researchgate.net This method is particularly valuable in biological systems where the cytotoxicity of copper is a concern. nih.gov
Crucially, SPAAC requires a strained alkyne, such as a dibenzocyclooctyne (DBCO), bicyclononyne (BCN), or difluorinated cyclooctyne (DIFO). researchgate.netrsc.org Simple, linear terminal alkynes like the ethynyl (B1212043) group in this compound are not sufficiently reactive to participate directly in SPAAC reactions under standard conditions. For this compound to be utilized in a SPAAC-based strategy, it would need to be chemically modified into an azide. This azide-functionalized 2-methylaniline derivative could then be reacted with a strained cyclooctyne to form the triazole product. The focus of such a reaction would be the reactivity of the azide, not the original alkyne functionality.
The terminal alkyne of this compound is a versatile coupling partner in a host of transition metal-catalyzed reactions, enabling the formation of new carbon-carbon bonds and the synthesis of conjugated systems.
Sonogashira Coupling: The Sonogashira reaction is a powerful method for forming a C(sp)-C(sp²) bond by coupling a terminal alkyne with an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is typically catalyzed by a combination of a palladium(0) complex and a copper(I) salt (e.g., CuI) in the presence of an amine base. organic-chemistry.org The reaction proceeds under mild conditions and has been widely used to synthesize oligo(p-phenyleneethynylene)s and other conjugated materials from ethynylaniline derivatives. scielo.org.mx For example, 4-ethynyl-N,N-dimethylaniline readily undergoes Sonogashira coupling with various iodoarenes, demonstrating the high reactivity of the ethynyl group in this transformation. scielo.org.mx This makes this compound an excellent substrate for creating complex arylalkyne structures.
Glaser-Hay Coupling: The Glaser coupling, and its more practical variant the Hay coupling, are oxidative homocoupling reactions that convert terminal alkynes into symmetric 1,3-diynes (a C(sp)-C(sp) bond formation). organic-chemistry.orgwikipedia.orgrsc.org The reaction is catalyzed by a copper(I) salt, such as copper(I) chloride, in the presence of an oxidant (typically oxygen from the air) and often a ligand like tetramethylethylenediamine (TMEDA) in the Hay modification. wikipedia.orgrsc.org This reaction would allow for the dimerization of this compound to produce a symmetrical bis(anilino)butadiyne derivative, a valuable building block for conjugated polymers and macrocycles.
| Reaction Name | Bond Formed | Catalysts | Coupling Partners |
| Sonogashira Coupling | C(sp)-C(sp²) | Pd(0) complex, Cu(I) salt | Aryl/Vinyl Halides (I, Br, OTf) wikipedia.orglibretexts.org |
| Glaser-Hay Coupling | C(sp)-C(sp) | Cu(I) or Cu(II) salt, Base, Oxidant | Another terminal alkyne (homocoupling) organic-chemistry.orgwikipedia.org |
This table summarizes key transition metal-catalyzed coupling reactions applicable to this compound.
The terminal proton of the alkyne in this compound is weakly acidic and can be removed by strong bases, such as organolithium reagents (e.g., n-butyllithium) or Grignard reagents (e.g., ethylmagnesium bromide). saskoer.calibretexts.org This deprotonation generates a highly nucleophilic metal acetylide (lithium or magnesium acetylide).
These organometallic intermediates are powerful synthons that can react with a wide array of electrophiles. For example, they can add to carbonyl compounds like aldehydes and ketones to form propargylic alcohols. libretexts.org This two-step sequence of metallation followed by electrophilic trapping significantly expands the synthetic utility of this compound, allowing for the introduction of diverse functional groups at the terminus of the alkyne.
Furthermore, reaction with copper(I) salts leads to the formation of copper(I) arylacetylides. These copper acetylides are key intermediates in both the Glaser-Hay coupling and the CuAAC reaction, highlighting the central role of organometallic species in the reactivity of terminal alkynes. nih.gov
Further C(sp)-C(sp2) and C(sp)-C(sp) Coupling Reactions
Cycloaddition Reactions (e.g., [2+2+2], Diels-Alder)
The ethynyl group of this compound serves as a versatile handle for various cycloaddition reactions, enabling the construction of complex cyclic and polycyclic systems.
Transition-metal-catalyzed [2+2+2] cycloadditions represent a powerful method for constructing six-membered rings. researchgate.net For aryl alkynes like this compound, these reactions can proceed with other alkynes or alkenes to build highly substituted benzene (B151609) or cyclohexadiene rings. Rhodium-catalyzed systems, for instance, have been effectively used for the enantioselective [2+2+2] cycloaddition of terminal aryl alkynes with partners like alkenyl isocyanates, leading to bicyclic lactams or vinylogous amides. bath.ac.uk The electronic nature of the aryl alkyne substituent can influence product selectivity in these transformations. bath.ac.uk
Research on 5-chloro-2-methylaniline, a close structural analog, demonstrates the feasibility of this approach. The aniline (B41778) is first reacted with a benzaldehyde (B42025) derivative to form an aldimine. This intermediate then undergoes a Lewis acid-mediated [4+2] cycloaddition with an alkyne, followed by oxidation, to yield highly substituted quinolines. rsc.org This methodology highlights a powerful pathway for converting this compound into complex quinoline (B57606) frameworks, where the aniline moiety is integral to the heterocyclic core.
Table 1: Representative Aza-Diels-Alder Reaction for Quinolone Synthesis with a 2-Methylaniline Derivative This table is based on data for analogous substrates to illustrate the reaction potential.
| Aniline Reactant | Aldehyde Reactant | Alkyne Reactant | Catalyst/Mediator | Product Type | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-chloro-2-methylaniline | 4-methylbenzaldehyde | 1-ethynylnaphthalene | BF₃·OEt₂ | Chlorinated Benzoquinoline | ~75% | rsc.org |
Hydration and Hydroamination Studies of the Ethynyl Group
The terminal alkyne of this compound is susceptible to addition reactions, including hydration and hydroamination, which convert the linear ethynyl group into valuable carbonyl or enamine functionalities.
Hydration: The hydration of terminal aryl alkynes typically follows Markovnikov's rule, yielding methyl ketones upon addition of water across the triple bond. This transformation is often catalyzed by mercury, gold, or other transition metals. Gold(I) catalysts are particularly effective, activating the alkyne toward nucleophilic attack by water under mild conditions. For this compound, this reaction would produce 4-acetyl-2-methylaniline, a valuable intermediate for further functionalization.
Hydroamination: Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing nitrogen-containing compounds like enamines and imines. researchgate.net Studies on the intermolecular hydroamination of 4-ethynyl-dimethylaniline, a closely related substrate, have shown that zinc-based catalysts can effectively promote the addition of anilines to the alkyne. acs.org The reaction proceeds under mild conditions, though yields can be influenced by the steric and electronic properties of the reacting aniline. acs.org Copper salts have also been reported as effective catalysts for the hydroamination of terminal alkynes with aromatic amines, typically favoring the Markovnikov addition product, which rearranges to the corresponding imine. nih.gov The reactivity in these systems is often correlated with the basicity of the amine. nih.gov
Table 2: Catalytic Intermolecular Hydroamination of Aryl Alkynes This table includes data for analogous substrates to demonstrate general reactivity trends.
| Alkyne Substrate | Amine Reactant | Catalyst System | Product Type | Selectivity | Reference |
|---|---|---|---|---|---|
| 4-ethynyl-dimethylaniline | N-methylaniline | [(η5-Cp*)2Zn2] | Enamine/Imine | Yield dependent on substrate | acs.org |
| 4-Ethynyltoluene | Aniline | CuSTA (Copper Silicotungstate) | Imine | 100% Markovnikov | nih.gov |
| 4-Ethynylanisole | Aniline | CuSTA (Copper Silicotungstate) | Imine | 100% Markovnikov | nih.gov |
Aniline Moiety Reactivity
The aniline portion of the molecule, with its nucleophilic amine and activatable aromatic ring, offers a complementary set of reactive sites for building molecular complexity.
Amine Group Derivatization in Complex Molecular Architectures
The primary amine of this compound is a key site for derivatization. Standard organic transformations can convert the -NH₂ group into a wide array of other functionalities, such as amides, carbamates, sulfonamides, or imines. These derivatizations are crucial for several reasons in the synthesis of complex molecules:
Protecting Group Installation: The amine can be protected to prevent unwanted side reactions during transformations targeting the ethynyl group. Common protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) are readily installed. google.com
Modulation of Electronic Properties: Converting the amine to an electron-withdrawing amide or sulfonamide deactivates the aromatic ring towards electrophilic substitution and modifies the directing effects in other reactions.
Installation of Directing Groups: The amine is an ideal anchor for attaching directing groups that can control the regioselectivity of C-H activation on the aromatic ring. For example, acylation of the amine with picolinic acid or 8-aminoquinoline (B160924) provides powerful bidentate chelating groups for transition metal-catalyzed reactions. nih.govrsc.org
Formation of Heterocycles: The amine can act as a nucleophile in cyclization reactions, often after an initial reaction involving the ethynyl group, to form nitrogen-containing heterocycles. mdpi.comiupac.org
Ring Functionalization through Directed C-H Activation
Directed C-H activation has emerged as a powerful strategy for the regioselective functionalization of aromatic rings, bypassing traditional electrophilic substitution pathways. acs.org The aniline moiety is an excellent platform for such transformations.
The substitution pattern of this compound presents three available C-H bonds on the aromatic ring for functionalization (at C3, C5, and C6). Directing groups are essential to control which of these sites reacts.
Ortho-Selective Functionalization: The position ortho to the amine group (C3) is sterically hindered by the adjacent methyl group. However, the C6 position is also ortho to the amine. The amine itself, or more commonly a derivative like an amide or carbamate, can direct metallation to this position. The free amine has been used as a directing group in some systems, though it can also act as an inhibitor by strongly coordinating to the metal center. nih.gov Ruthenium(II)-catalyzed reactions, for example, have been used for the ortho-C-H alkylation of naphthylamines using the free amine as the directing group. nsf.gov
Meta-Selective Functionalization: Achieving selectivity at the meta position (C5) is significantly more challenging due to the difficulty of forming the required large-ring metallacycle intermediate. bath.ac.uk Groundbreaking work by Yu and others has shown that this challenge can be overcome by using a covalently attached, U-shaped template. rsc.orgnih.gov This template is designed to bridge the amine directing group and the distal meta-C-H bond, forcing the catalyst into proximity with the target site. This strategy has been successfully applied to the meta-olefination and acetoxylation of aniline derivatives using a nitrile-based template that is later cleaved. rsc.orgrsc.org
Table 3: Example of Template-Directed meta-C-H Olefination of an Aniline Derivative This table is based on generalized results for aniline scaffolds to illustrate the strategy.
| Aniline Substrate | Directing Template | Coupling Partner | Catalyst System | Product | Reference |
|---|---|---|---|---|---|
| Acylated Aniline | Nitrile-containing linker | Ethyl acrylate | Pd(OAc)₂ | meta-olefinated aniline | rsc.orgrsc.org |
In directed C-H activation, the amine group (or its derivative) plays a pivotal role by acting as a Lewis basic "anchor" for the transition metal catalyst. acs.orgrsc.org The mechanism typically involves the following steps:
Coordination: The nitrogen atom of the directing group coordinates to the metal center (e.g., Pd, Rh, Ru).
Cyclometalation: This initial coordination brings the catalyst close to a specific C-H bond on the aromatic ring. An intramolecular C-H activation step, often referred to as concerted metalation-deprotonation (CMD), then occurs to form a stable five- or six-membered metallacycle intermediate. rsc.org
Functionalization: The resulting organometallic intermediate reacts with a coupling partner (e.g., an alkene, alkyne, or aryl halide).
Catalyst Regeneration: A final reductive elimination or other bond-forming step releases the functionalized product and regenerates the active catalyst.
The effectiveness of the amine as a directing group can be hampered by its strong coordinating ability, which can lead to the formation of stable, unreactive bis-amine complexes, thereby inhibiting the catalyst. acs.org This is often overcome by converting the primary amine into a less Lewis basic, mono-coordinating group like an amide, a carbamate, or a transiently formed imine. rsc.orgsnnu.edu.cn These modifications ensure a single coordination site, promoting the formation of the desired cyclometalated intermediate and facilitating catalytic turnover. The choice of directing group is therefore critical in controlling both the efficiency and the regioselectivity of the C-H functionalization. nih.gov
Ortho- and Meta-Selective C-H Functionalization Strategies
Intramolecular Cyclization and Heterocycle Formation
The bifunctional nature of this compound makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic structures. The ortho-disposition of the amino and ethynyl groups facilitates cyclization, leading primarily to the formation of five- and six-membered nitrogen-containing rings.
Propargylic Amination and Cycloaddition Reactions
Propargylic Amination: This class of reaction involves the addition of an amine to a propargylic system. In the context of this compound, this could occur in an intermolecular fashion with another amine or intramolecularly if the aniline nitrogen attacks the propargylic carbon of another molecule. Copper-catalyzed propargylic amination is a well-established method for forming C-N bonds. rsc.org These reactions often proceed under mild conditions and show tolerance for a variety of functional groups on the amine, including both electron-donating and electron-withdrawing substituents. organic-chemistry.org While specific examples using this compound are not prevalent, studies on similar substrates show that secondary amines react readily with terminal propargylic esters to yield the corresponding propargylic amines with high enantioselectivity. acs.org The presence of an aryl group at the propargylic position is often crucial for high enantioselectivity. acs.org
Cycloaddition Reactions: The ethynyl group of this compound can participate in various cycloaddition reactions.
[4+2] Cycloaddition (Diels-Alder Reaction): The alkyne can act as a dienophile, reacting with a conjugated diene to form a six-membered ring. Transition-metal catalysis is often employed to facilitate these transformations, allowing for the construction of complex molecular frameworks. researchgate.net
[3+2] Dipolar Cycloaddition: The alkyne can react with 1,3-dipoles (like azides or nitrones) to form five-membered heterocycles. This is a powerful, atom-economical method for synthesizing compounds like triazoles. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of this reaction type.
[4+1] and [4+2] Annulations: In more complex cascade reactions, the molecule can undergo formal annulations. For example, copper-catalyzed reactions of yne-allylic esters with hydrazines can proceed via a [4+2] annulation to form six-membered heterocycles like thieno[2,3-d]pyridazine (B3120762) derivatives. researchgate.netbeilstein-journals.org Similarly, copper-catalyzed enantioselective [3+2] cycloadditions of propargylic esters with 1,3-dicarbonyl compounds can produce optically active oxygen heterocycles. rsc.org
Annulation Strategies Involving both Functional Groups
The most common annulation strategy for 2-ethynylanilines is intramolecular cyclization to form indole (B1671886) derivatives. This transformation takes advantage of both the nucleophilic amine and the electrophilic alkyne.
Indole Synthesis: Various catalysts, including those based on indium, copper, palladium, and mercury, can promote the cyclization of 2-ethynylanilines into indoles. organic-chemistry.orgresearchgate.netbeilstein-journals.org
Indium-catalyzed cyclization: InBr₃ can effectively catalyze the intramolecular cyclization of 2-ethynylanilines bearing terminal alkyl or aryl groups to form polysubstituted indoles in high yields. organic-chemistry.org Interestingly, the reaction pathway can be switched. Substrates with a terminal trimethylsilyl (B98337) group or no substituent undergo intermolecular dimerization to yield quinolines instead. organic-chemistry.org
Mercury-catalyzed cycloisomerization: Catalytic amounts of Hg(OTf)₂ have been used to prepare indole derivatives from 2-ethynylanilines under mild, room-temperature conditions. beilstein-journals.org
Palladium-catalyzed cyclization: Palladium catalysts are widely used to synthesize substituted indoles from o-alkynyltrifluoroacetanilides, which are protected forms of 2-ethynylanilines. nih.govacs.orgnih.govacs.org These reactions can be coupled with other transformations, such as isocyanide insertion or reaction with bromoalkynes, to introduce further diversity at the 3-position of the indole ring. nih.govnih.gov
Quinoline Synthesis: While intramolecular cyclization typically yields five-membered indoles, intermolecular dimerization of 2-ethynylanilines provides a route to six-membered quinolines. This dimerization can be catalyzed by Lewis acids like InBr₃ or by gold-based catalysts. organic-chemistry.orgarkat-usa.orgresearchgate.net Gold(I) complexes are thought to act as Lewis acids, activating the alkyne towards nucleophilic attack. arkat-usa.org
Below is a table summarizing catalyst-dependent product formation from 2-ethynylanilines, which serves as a model for the reactivity of this compound.
| Catalyst System | Substrate | Product Type | Reference(s) |
| InBr₃ | 2-Ethynylaniline (B1227618) (terminal R = alkyl, aryl) | Indole (Intramolecular Cyclization) | organic-chemistry.org |
| InBr₃ | 2-Ethynylaniline (terminal R = H, TMS) | Quinoline (Intermolecular Dimerization) | organic-chemistry.org |
| Ru/Au Heterobimetallic | 2-Ethynylaniline | Quinoline (Intermolecular Dimerization) | arkat-usa.org |
| PdCl₂(PPh₃)₂ / CuI | o-Alkynyltrifluoroacetanilides + Bromoalkynes | 3-Alkynylindoles | acs.org |
| Hg(OTf)₂ | 2-Ethynylaniline | Indole (Cycloisomerization) | beilstein-journals.org |
| CuCl₂ | 2-Ethynylaniline | 3-Chloroindole | researchgate.net |
Mechanistic Investigations of Key Transformation Pathways
Understanding the reaction mechanisms is crucial for optimizing reaction conditions and controlling product selectivity. For the transformations of this compound, mechanistic insights are primarily drawn from studies of analogous systems.
Reaction Mechanism Elucidation through Kinetic Studies
Kinetic studies provide valuable data on reaction rates, orders, and the nature of rate-determining steps.
In a study on the hydroamination of various arylacetylenes, the reaction of N-methylaniline with a close analog, 4-ethynyl-dimethylaniline, was found to give lower yields compared to other substrates. core.ac.uk
Kinetic investigation of the addition of 3-methoxyaniline to 4-ethynyl-dimethylaniline revealed a complex reaction profile where no clear rate law could be assigned. core.ac.uk In contrast, for the addition of 2,4,6-trimethylaniline (B148799) to phenylethyne under the same catalytic system, a zero-order kinetic profile was observed, suggesting the formation of a stable catalytic species in-situ. core.ac.uk
Computational studies on the reaction of 4-methyl aniline (the parent compound without the ethynyl group) with hydroxyl radicals have been used to calculate reaction kinetics using transition state theory and Rice–Ramsperger–Kassel–Marcus (RRKM) theory. mdpi.com Such computational approaches could also be applied to the reactions of this compound to predict rate coefficients and dominant reaction pathways. mdpi.comresearchgate.net
The following table presents kinetic data comparisons for related aniline reactions.
| Reactants | Catalyst System | Kinetic Profile | Conclusion | Reference |
| 2,4,6-Trimethylaniline + Phenylethyne | [(η5-Cp)2Zn2] / [PhNMe2H][B(C6F5)4] | Zero-order | Stable catalytic species formed in-situ. | core.ac.uk |
| 3-Methoxyaniline + 4-Ethynyl-dimethylaniline | [(η5-Cp)2Zn2] / [PhNMe2H][B(C6F5)4] | Complicated, no clear rate law | Complex reaction mechanism. | core.ac.uk |
| 4-Methyl aniline + OH radical | None (Computational) | k_total = 2.04 × 10⁻¹⁸ T².⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s | Rate slower than aniline + OH but faster than toluene + OH. | mdpi.com |
Identification of Catalytic Intermediates
The identification or postulation of catalytic intermediates is key to understanding reaction pathways.
Copper-Allenylidene Complexes: In copper-catalyzed propargylic amination reactions, copper-allenylidene complexes are proposed as key intermediates. rsc.orgacs.org The reaction is thought to proceed via the formation of a copper acetylide, which then rearranges to the copper-allenylidene species. The subsequent nucleophilic attack of the amine on the electrophilic γ-carbon of this intermediate is a crucial step for stereoselection. rsc.orgacs.org In other systems, a copper-bonded enolate zwitterionic intermediate has also been proposed. organic-chemistry.org
Palladium Intermediates: For palladium-catalyzed indole synthesis, the mechanism typically involves an initial aminopalladation or oxidative addition step. tandfonline.com In the cyclization of o-alkynyltrifluoroacetanilides, a palladium catalyst facilitates the C-N bond-forming reaction. rsc.org
Mercurial Carbonium Ions: In mercury-mediated cyclizations, the reaction is believed to initiate with the formation of a mercurial carbonium ion (a mercurinium ion) from the reaction of the alkyne with an Hg(II) salt. This is followed by intramolecular attack by the nucleophilic amine to form the cyclized product. beilstein-journals.org
Benzopyrylium Intermediates: In certain catalyst-controlled [4+2] annulations, benzopyrylium intermediates have been identified. These are formed via electrophilic activation of an alkyne, which can then undergo cycloaddition with an alkene. acs.org Depending on the catalyst (e.g., Au(I) vs. Pt(II)), these intermediates can be channeled into different cascade pathways to yield distinct polycyclic products. acs.org
Electronic Structure and Molecular Orbital Analysis
The arrangement of electrons in this compound dictates its reactivity and spectroscopic properties. The interplay between the electron-donating amino (-NH₂) and methyl (-CH₃) groups and the electron-withdrawing ethynyl (-C≡CH) group creates a unique electronic profile.
Density Functional Theory (DFT) is a robust method for calculating the optimized geometry and ground-state properties of molecules. conicet.gov.ar For a molecule like this compound, calculations would typically be performed using a hybrid functional, such as B3LYP, combined with a comprehensive basis set like 6-311+G(d,p) to accurately account for electron correlation and polarization. researchgate.netanalis.com.my
The resulting optimized structure would feature a planar benzene ring. The ethynyl group is linear, and the C-C triple bond and C-H bond lengths are characteristic of terminal alkynes. The amino group is expected to be slightly pyramidal, a common feature in anilines, though the barrier to inversion is typically low. The methyl group attached to the ring introduces minor steric and electronic perturbations. Representative geometric parameters, based on calculations of similar molecules, are presented below.
Table 1: Representative Calculated Geometric Parameters for this compound Note: These are typical values expected from DFT calculations and are not from a dedicated study on this specific molecule.
| Parameter | Bond/Angle | Typical Value |
|---|---|---|
| Bond Length | C≡C | ~1.21 Å |
| Bond Length | C(ring)-C(ethynyl) | ~1.43 Å |
| Bond Length | C-N | ~1.40 Å |
| Bond Length | N-H | ~1.01 Å |
| Bond Angle | C(ring)-C-C(ethynyl) | ~179° |
| Bond Angle | C-N-H | ~112° |
| Dihedral Angle | H-N-C-C | ~20-30° |
The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. ossila.com The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's stability and the energy required for electronic excitation. wuxiapptec.com
HOMO: The HOMO of this compound is expected to be a π-orbital with major contributions from the aniline moiety. The electron density would be concentrated on the aromatic ring and the nitrogen atom's lone pair, reflecting the strong electron-donating character of the amino group, which is further enhanced by the ortho-methyl group. researchgate.net
LUMO: The LUMO is anticipated to be a π* (antibonding) orbital distributed over the entire conjugated system, with significant density on the ethynyl group and the benzene ring. This distribution allows the ethynyl group to act as an electron acceptor.
The HOMO-LUMO energy gap determines the molecule's reactivity toward electrophiles and nucleophiles and corresponds to the lowest energy electronic transition. ossila.comwuxiapptec.com
Table 2: Representative Frontier Orbital Energies for this compound Note: These values are illustrative for this class of compounds.
| Orbital | Typical Energy (eV) |
|---|---|
| LUMO | ~ -1.0 to -0.5 eV |
| HOMO | ~ -5.5 to -5.0 eV |
| Energy Gap (ΔE) | ~ 4.0 to 5.0 eV |
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
For this compound, the MEP map would show distinct regions of varying potential:
Negative Potential (Nucleophilic Sites): The most negative region is centered on the nitrogen atom due to its lone pair of electrons. A secondary region of high electron density is associated with the π-cloud of the C≡C triple bond, making it susceptible to attack by electrophiles or participation in hydrogen bonding.
Positive Potential (Electrophilic Sites): The hydrogen atoms of the amino group (-NH₂) are the most electron-deficient regions, appearing as strongly positive (blue) on the MEP map. The terminal hydrogen of the ethynyl group also carries a partial positive charge, rendering it weakly acidic.
This charge distribution profile is crucial for understanding the molecule's interaction with other reagents and its role in forming larger molecular assemblies.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
Conformational Analysis and Intramolecular Interactions
The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds and the presence of weak internal interactions.
Two primary rotational motions define the conformational landscape:
Methyl Group Rotation: The rotation of the -CH₃ group relative to the benzene ring has a characteristic three-fold potential energy barrier. For related molecules like o-ethynyltoluene, this barrier has been measured to be approximately 190 cm⁻¹ (about 0.54 kcal/mol), indicating relatively free rotation at room temperature. aip.org A similar low barrier would be expected for this compound.
Amino Group Inversion: The -NH₂ group can undergo a pyramidal inversion, moving through a planar transition state. The energy barrier for this process in substituted anilines is generally low, making the amine group highly flexible. The presence of the ortho-methyl group may slightly increase this barrier due to steric hindrance.
Despite its relatively simple structure, this compound can exhibit subtle intramolecular non-covalent interactions. A key potential interaction is an intramolecular hydrogen bond between one of the amine hydrogens and the π-electron cloud of the ethynyl group (an N-H···π interaction).
While such bonds are weak, they can influence the preferred conformation of the molecule. In the crystal structure of the related compound 4-ethynylaniline (B84093), intermolecular N-H···π hydrogen bonds are a dominant feature of the crystal packing. ias.ac.in The existence of an analogous intramolecular interaction in this compound is therefore highly plausible and would contribute to the stabilization of a conformer where the amino and ethynyl groups are oriented towards each other.
Energetic Landscape of Rotational Isomers
Computational Prediction of Spectroscopic Parameters
Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These predictions are invaluable for interpreting experimental data and understanding the electronic structure and behavior of a compound.
Vibrational Frequency Calculations (Infrared and Raman)
Vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations start with optimizing the molecule's geometry to find its lowest energy state. Following optimization, a Hessian matrix, which contains the second derivatives of energy with respect to atomic coordinates, is calculated. Diagonalizing this matrix yields the vibrational frequencies and their corresponding normal modes (the specific atomic motions for each frequency). The intensity of IR and Raman bands can also be calculated, allowing for the construction of a theoretical spectrum that can be compared with experimental results. For a molecule like this compound, which has 19 atoms and is non-linear, one would expect 3N-6, or 51, fundamental vibrational modes.
No specific calculated vibrational frequency data for this compound was found in the searched literature.
Electronic Excitation Energy Calculations (UV-Vis)
Time-Dependent Density Functional Theory (TD-DFT) is a common and effective method for calculating the electronic excitation energies, which correspond to the absorption peaks in a UV-Vis spectrum. The calculation predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations provide insight into the electronic transitions occurring within the molecule, such as π→π* or n→π* transitions, which are characteristic of conjugated systems like the one present in this compound.
Specific TD-DFT calculations detailing the electronic excitation energies for this compound are not present in the available literature.
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical prediction of NMR chemical shifts (both ¹H and ¹³C) is a valuable tool for structure elucidation and verification. DFT methods are frequently used to calculate the magnetic shielding tensors for each nucleus in a molecule. These values are then converted into chemical shifts (δ) by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions can be very high, often with mean absolute errors of less than 0.2 ppm for ¹H shifts, and they are highly sensitive to the electronic environment of each atom.
While general methods for NMR prediction are well-documented, specific tables of predicted ¹H and ¹³C NMR chemical shifts for this compound have not been published in the searched sources.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in exploring the potential pathways of a chemical reaction, identifying intermediates, and calculating the energy barriers that govern the reaction rate.
Computational Elucidation of Catalytic Cycles
For reactions involving this compound, such as the common Sonogashira coupling, computational modeling can elucidate the entire catalytic cycle. This involves identifying and calculating the energies of all intermediates and transition states. Key steps in a palladium-catalyzed Sonogashira coupling, for example, include oxidative addition, transmetalation, and reductive elimination. DFT calculations can map out the potential energy surface for this entire process, revealing the most likely sequence of events at a molecular level.
No studies computationally elucidating a specific catalytic cycle involving this compound were identified.
Activation Energy Barriers for Proposed Reaction Pathways
The activation energy (Ea or ΔG‡) is the minimum energy required for a reaction to occur and is a critical factor in determining its rate. Computationally, this is the energy difference between the reactants and the highest-energy transition state along the reaction coordinate. By calculating and comparing the activation energy barriers for different possible reaction pathways, chemists can predict which pathway is kinetically favored. For instance, in the hydroamination of the ethynyl group, different regiochemical outcomes (Markovnikov vs. anti-Markovnikov addition) could be assessed by comparing the activation energies of the respective transition states.
No published data on the calculated activation energy barriers for reactions of this compound could be located in the searched literature.
Theoretical and Computational Studies of 4 Ethynyl 2 Methylaniline
Selectivity Prediction in Chemical Transformations
The prediction of selectivity in chemical reactions involving polyfunctional molecules like 4-ethynyl-2-methylaniline is a primary objective of computational chemistry. The presence of an aniline (B41778) ring substituted with an activating methyl group, a strongly activating amino group, and a reactive ethynyl (B1212043) group presents multiple potential sites for reaction. Theoretical studies allow for the in silico evaluation of various reaction pathways, providing critical insights into regioselectivity and stereoselectivity. These predictions are typically based on quantum mechanical (QM) calculations, such as Density Functional Theory (DFT), which can model the electronic structure and energetics of reactants, transition states, and intermediates. chemrxiv.orgxmu.edu.cn
Modern computational workflows, including hybrid models that integrate QM calculations with machine learning (ML), have significantly enhanced the speed and accuracy of these predictions. chemrxiv.orgnih.gov Such approaches are capable of forecasting reaction outcomes by analyzing parameters derived from molecular structure, including steric hindrance and electronic properties. nih.gov For a molecule like this compound, computational models can predict the outcomes of several key transformation types.
Electrophilic Aromatic Substitution (EAS)
Electrophilic attack on the benzene (B151609) ring is a fundamental reaction for anilines. The regioselectivity of this transformation is governed by the combined electronic effects of the substituents. The amino (-NH₂) and methyl (-CH₃) groups are electron-donating and are known to be ortho, para-directing activators. The ethynyl (-C≡CH) group is generally considered a deactivating group.
In this compound, the positions are influenced as follows:
C3-position: Ortho to the powerful -NH₂ directing group and meta to the -CH₃ group.
C5-position: Ortho to the -C≡CH group and meta to the -NH₂ group.
C6-position: Para to the -NH₂ group (blocked by the ethynyl group), ortho to the -CH₃ group, and meta to the -C≡CH group.
Computational methods, particularly DFT, can quantify the activation of these sites. By calculating the energies of the sigma-complex (Wheland) intermediates for electrophilic attack at each available position, a direct comparison of the reaction barriers can be made. irjet.net Alternatively, reactivity indices derived from conceptual DFT, such as the Fukui function or Parr functions, can predict the most nucleophilic site, which corresponds to the most probable location of electrophilic attack. rsc.orgscholarsresearchlibrary.com
A hypothetical analysis based on these principles would predict that the C3 position is the most likely site for electrophilic substitution due to the strong directing effect of the adjacent amino group. The C5 position would be significantly less favored.
| Position of Electrophilic Attack | Key Directing Influences | Predicted Relative Activation Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| C3 | ortho to -NH₂, meta to -CH₃ | Lowest | Major Product |
| C5 | meta to -NH₂, ortho to -C≡CH | Highest | Minor/No Product |
| C6 | ortho to -CH₃, meta to -C≡CH | Intermediate | Minor Product |
Metal-Catalyzed C-H Activation
The amino group of an aniline can serve as an effective directing group in transition metal-catalyzed C-H activation reactions. beilstein-journals.orgresearchgate.net Computational workflows have been developed to specifically predict the regioselectivity of such transformations, often mediated by palladium or iridium catalysts. chemrxiv.orgchemrxiv.org These models function by calculating the relative energies of all plausible intermediates, typically the metallacycle formed during the concerted metalation-deprotonation (CMD) step, which is often rate-determining. beilstein-journals.org For this compound, the amino group would direct the metal catalyst to the ortho C-H bond at the C3 position, making it the overwhelmingly favored site for functionalization.
Cycloaddition Reactions of the Ethynyl Group
The ethynyl moiety can readily participate in cycloaddition reactions, such as the [3+2] copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles or the [4+2] Diels-Alder reaction where it acts as a dienophile. rsc.orgresearchgate.net DFT studies are instrumental in predicting the regioselectivity of these reactions, which is a critical consideration when using unsymmetrical reactants. rsc.orgnih.gov
For a [3+2] cycloaddition with an azide (B81097), two regioisomeric products (1,4- and 1,5-disubstituted triazoles) are possible. Computational analysis of the reaction mechanism reveals the activation barriers for the transition states leading to each isomer. rsc.org The difference in these energy barriers allows for a quantitative prediction of the product ratio. Coordination of a copper(I) catalyst to the alkyne significantly alters the mechanism from a one-step process to a polar stepwise pathway, which in turn controls the regioselectivity. rsc.org
| Reaction Pathway | Regioisomeric Product | Calculated Activation Free Energy (ΔG‡, kcal/mol) | Predicted Selectivity |
|---|---|---|---|
| Path A (1,4-addition) | 1-Benzyl-4-(2-methyl-4-aminophenyl)triazole | 19.2 | Major Product |
| Path B (1,5-addition) | 1-Benzyl-5-(2-methyl-4-aminophenyl)triazole | 22.8 | Minor Product |
Applications of 4 Ethynyl 2 Methylaniline in Advanced Materials Research
Precursor in Conjugated Polymer Synthesis
Conjugated polymers, characterized by a backbone of alternating single and double or triple bonds, are renowned for their unique electronic and optical properties. Ethynylaniline derivatives are key monomers in this field, with the alkyne and amine functionalities providing routes to diverse polymer structures.
The synthesis of poly(ethynylaniline)s leverages the dual reactivity of the monomer. The aniline (B41778) moiety can undergo oxidative polymerization, while the ethynyl (B1212043) group can participate in various coupling reactions. Research into ethynylaniline-based polymers often involves isomers like 3-ethynylaniline (B136080) or 4-ethynylaniline (B84093) to create redox-active and conductive materials. researchgate.netmdpi.comnih.gov For instance, a common strategy involves a palladium-mediated Sonogashira coupling to first create a more complex monomer, which is then polymerized. mdpi.com
The methyl group in 4-Ethynyl-2-methylaniline can enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for processability which is often a challenge with rigid conjugated polymers. rroij.com Copolymers can be synthesized by reacting this compound with other monomers, such as aniline or its derivatives, to precisely tune the final properties of the material. rroij.com The synthesis of copolymers of 2-methylaniline with aniline has demonstrated that altering the molar ratios of the monomers can systematically modify polymer yield and conductivity. rroij.com
Table 1: Synthesis of Ethynylaniline-based Monomers and Prepolymers
| Precursor(s) | Coupling/Polymerization Method | Resulting Monomer/Polymer | Key Feature | Reference |
|---|---|---|---|---|
| 3-ethynylaniline and 2-bromo-1,4-dimethoxybenzene | Sonogashira Coupling | para-dimethoxybenzene-functionalized aniline monomer | Creates a latent "Pro-Redox" center for later modification. mdpi.com | mdpi.com |
| 2-iodo-4-methylaniline (B1303665) and 2-ethynylaniline (B1227618) | Sonogashira Coupling | 2-((2-aminophenyl)ethynyl)-4-methylaniline | Synthesis of an unsymmetrical dianiline. | |
| 3-ethynylaniline | Oxidative Polymerization | Poly(3-ethynylaniline) | Forms a redox-active conjugated polymer. researchgate.net | researchgate.net |
The incorporation of the ethynyl-aniline moiety into polymer backbones creates a π-conjugated system essential for optoelectronic devices, where materials interact with light and electricity. researchgate.net The rigid ethynyl linker ensures a high degree of conjugation and planarity, which facilitates charge transport along the polymer chain. The electron-donating nature of the aniline group influences the polymer's highest occupied molecular orbital (HOMO) energy level, a key parameter in devices like organic photovoltaics and light-emitting diodes. rsc.org
Derivatives of phenothiazine (B1677639), a strong electron donor, have been coupled with ethynylanilines to create materials for organic semiconductors. rsc.org These materials exhibit strong fluorescence and electrochromic behavior, changing color upon oxidation, which is attributed to a delocalized cation across the phenothiazine and ethynylaniline units. rsc.org The design of such polymers allows for the fine-tuning of the band gap to enhance conductive properties. polyacs.org The combination of different electroactive polymers makes it possible to assemble various electro-optical devices, including electrochromic and photoelectrochemical cells. researchgate.net
Table 2: Optoelectronic Properties of a Related Ethynylaniline-Phenothiazine System
| Compound | Oxidation Potential (V vs Fc/Fc+) | Emission Lifetime (ns) | Absolute Quantum Yield | Stokes Shift (cm⁻¹) | Reference |
|---|---|---|---|---|---|
| Ethynylaniline-PTZ (Thioether) | 0.19 | 1.7 | 0.32 | 5600 | rsc.org |
| Ethynylaniline-PTZ (Sulfoxide) | 0.29 | 0.5 | 0.23 | 3300 | rsc.org |
Several polymerization techniques can be employed to synthesize polymers from this compound, each offering distinct advantages in controlling the polymer's structure and properties.
Oxidative Polymerization: This is a classic method for synthesizing polyanilines. rroij.com An oxidizing agent, such as ammonium (B1175870) persulfate, is used to initiate the polymerization of the aniline monomers in an acidic medium. This method is effective for creating high-molecular-weight polyanilines and copolymers. rroij.com
Coupling Polymerization: Metal-catalyzed cross-coupling reactions are powerful tools for creating well-defined conjugated polymers. The Sonogashira coupling , which joins a terminal alkyne (like the ethynyl group on this compound) with an aryl halide, is particularly prominent for building porous polymers and hyperbranched structures from aryleneethynylene units. mdpi.comnih.govresearchgate.net Other methods include the Heck coupling and decarbonylative polyaddition , which provide alternative routes to poly(arylene vinylene)s and related conjugated structures. nih.govrsc.org These techniques offer precise control over the polymer backbone, which is crucial for tuning electronic properties.
Table 3: Comparison of Polymerization Methodologies for Ethynyl-Containing Monomers
| Methodology | Description | Catalysts/Reagents | Advantages | Reference |
|---|---|---|---|---|
| Oxidative Polymerization | Polymerization through the aniline functional group. | Ammonium Persulfate, HCl | Well-established for polyanilines, can produce high molecular weight polymers. | rroij.com |
| Sonogashira Coupling | Couples terminal alkynes with aryl halides. | Palladium complexes (e.g., Pd(PPh₃)₄), Copper(I) iodide | Excellent for creating rigid aryleneethynylene backbones and porous networks. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Heck Coupling | Couples an unsaturated halide with an alkene. | Palladium catalysts | Used for post-crosslinking of prepolymers to form porous networks. | nih.gov |
| Decarbonylative Polyaddition | Polyaddition of aroyl chlorides and alkynes. | Rhodium complexes (e.g., [Rh(cod)Cl]₂) | Produces high molecular weight poly(arylene chlorovinylene)s with high regio- and stereoselectivity. rsc.org | rsc.org |
Incorporation into π-Conjugated Backbones for Optoelectronic Applications
Building Block in Supramolecular Chemistry
Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. uclouvain.be The defined geometry and functional groups of this compound make it an attractive building block, or tecton, for constructing larger, functional architectures through molecular self-assembly.
Host-guest chemistry involves the creation of larger 'host' molecules that have cavities capable of binding smaller 'guest' molecules or ions with high selectivity. nih.govnitschkegroup-cambridge.com Arylethynyl scaffolds are particularly favored in this area due to the rigidity and directionality conferred by the alkyne bond. mdpi.com This rigidity helps in the pre-organization of the host structure, minimizing the entropic penalty upon guest binding and leading to stronger and more selective recognition.
In this compound, the key features for designing molecular recognition scaffolds are:
The Aromatic Ring and Alkyne: These can engage in π-π stacking and anion-π interactions.
The Amine Group (-NH₂): This group can act as a hydrogen-bond donor, allowing for specific interactions with hydrogen-bond accepting guests.
The Ethynyl C-H bond: This can also serve as a weak hydrogen-bond donor.
By combining these interaction sites, scaffolds based on this compound can be designed to selectively bind specific neutral or charged guest species. The synthesis of dicationic halogen bonding receptors from similar 1,3-bis(4-ethynyl-3-iodopyridinium)-benzene systems showcases how arylethynyl frameworks can be used to construct complex hosts that interact with anions. mdpi.com
Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. acs.orgnih.gov Hierarchical self-assembly involves multiple levels of organization, where initial assemblies serve as building blocks for progressively larger and more complex structures, a principle inspired by biological systems like DNA and proteins. nih.gov
Molecules of this compound possess the necessary functionalities to participate in hierarchical self-assembly. Hydrogen bonding between the amine groups of adjacent molecules can lead to the formation of one-dimensional tapes or two-dimensional sheets. These initial structures can then stack upon one another through π-π interactions between the aromatic rings, leading to the formation of three-dimensional hierarchical materials. The synthesis of functionalized hyper-cross-linked polymers with hierarchical porosity demonstrates how such building blocks can create materials with complex, multi-level structures. researchgate.net The ability to form such ordered assemblies is critical for developing materials with anisotropic properties, such as directional charge transport or selective adsorption. acs.orgresearchgate.net
Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)
Coordination polymers are materials formed from the self-assembly of metal ions and organic bridging ligands, creating one-, two-, or three-dimensional structures. mdpi.com When these structures are porous, they are often referred to as metal-organic frameworks (MOFs). mdpi.comrsc.org The design and synthesis of MOFs have garnered significant attention due to their potential applications in gas storage, separation, and catalysis. berkeley.edu The selection of the organic linker is crucial as it dictates the resulting framework's topology, porosity, and functionality.
While direct research on this compound as a primary ligand in published coordination polymer or MOF synthesis is not extensively documented in the provided results, its structural motifs are relevant. The ethynyl and aniline functionalities are commonly employed in the construction of these frameworks. For instance, ligands containing ethynyl groups can be used to create extended and rigid structures. The amino group can act as a coordination site or be post-synthetically modified to introduce specific functionalities within the MOF pores. The rational design of ligands is a key strategy in creating functional MOFs. rsc.orgnih.gov
Development of Functional Dyes and Probes
The electronic properties of this compound make it an attractive scaffold for the development of functional dyes and fluorescent probes. The interplay between the electron-donating aniline group and the π-system of the ethynyl-aromatic core can be harnessed to create molecules with tailored photophysical properties.
Chromophores are the parts of a molecule responsible for its color. The design of novel chromophores often involves the strategic combination of electron-donating and electron-accepting groups to control the molecule's absorption of light. The ethynyl-aniline framework serves as a versatile platform for creating such "push-pull" systems.
Research has shown that derivatives of ethynyl-aniline, such as 4-ethynyl-N,N-dimethylaniline, can react with electron-deficient compounds to form new chromophores with significant charge-transfer characteristics. beilstein-journals.org The resulting molecules often exhibit strong absorption in the visible region of the electromagnetic spectrum. The specific substitution pattern on the aniline and the nature of the acceptor group can be fine-tuned to modulate the electronic and optical properties of the resulting chromophore. beilstein-journals.org
Fluorophores, or fluorescent molecules, are essential tools in various applications, including bioimaging and sensing. The development of new fluorophores with improved brightness, photostability, and specific emission wavelengths is an active area of research. diva-portal.org The ethynyl-aniline core can be incorporated into larger molecular structures to create novel fluorescent dyes.
For example, a fluorescent terpyridyl-diphenylacetylene hybrid fluorophore was synthesized using a Sonogashira cross-coupling reaction, a common reaction for compounds with ethynyl groups. rsc.org This molecule displayed bright blue emission with a high fluorescence quantum yield. rsc.org Computational studies, such as density functional theory (DFT), are often employed to understand the electronic structure and predict the photophysical properties of newly designed fluorophores. rsc.organalis.com.my These investigations help in understanding intramolecular charge transfer processes that are often responsible for the observed fluorescence. rsc.org
| Compound/System | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |
| Terpyridyl-diphenylacetylene hybrid | Not Specified | Blue Emission | High | Various Organic Media | rsc.org |
| Zn(II) complex of hybrid | Not Specified | Green Emission | Significant | Not Specified | rsc.org |
| Cd(II) complex of hybrid | Not Specified | Green Emission | Significant | Not Specified | rsc.org |
Chromophore Design Based on Ethynyl-Aniline Frameworks
Integration into Sensor Platforms
The reactivity and electronic nature of the ethynyl and aniline groups in this compound make it a suitable candidate for incorporation into various sensor platforms. These platforms are designed to detect specific chemical species or changes in the environment.
Chemosensors are molecules designed to signal the presence of a specific analyte through a measurable change, such as a change in color (colorimetric) or fluorescence. mdpi.com The design of a chemosensor typically involves a receptor unit that selectively binds to the analyte and a signaling unit that transduces this binding event into an observable output. researchgate.net The ethynyl-aniline framework can be functionalized to act as part of either the receptor or the signaling unit.
The principles of chemosensor design often rely on mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). analis.com.my By rationally modifying the structure of the ethynyl-aniline core, it is possible to create chemosensors that are highly selective and sensitive to a particular analyte. mdpi.comnih.gov
Electrochemical sensors detect analytes by measuring changes in electrical properties such as current or potential. diva-portal.org The aniline group in this compound can be electrochemically active, making it a potential component for the development of electrochemical sensors. The ethynyl group offers a site for further chemical modification, allowing the molecule to be anchored to an electrode surface or integrated into a conductive polymer matrix.
For instance, molecularly imprinted polymers (MIPs) can be used to create highly selective recognition sites for a target analyte on an electrode surface. nih.gov While not directly using this compound, a study on a MIP-based electrochemical sensor for 4,4′-methylene diphenyl diamine demonstrated the utility of amine-containing structures in sensor fabrication. nih.gov The polymer film was electrodeposited on a glassy carbon electrode, and the sensor exhibited a low detection limit and good selectivity. nih.gov The development of such sensors involves optimizing various parameters, including the composition of the sensing layer and the pH of the measurement solution. nih.gov
| Sensor Type | Analyte | Detection Limit | Linear Range | Reference |
| MIP/MWCNTs/GCE | 4,4′-methylene diphenyl diamine | 15 nM | 0.5–100 µM | nih.gov |
| Modified Carbon Paste Electrode | Mephedrone | 1.841 ng L⁻¹ (LOD) | 1.841 - 80.00 ng L⁻¹ | mdpi.com |
Advanced Research Methodologies and Broader Chemical Context
Stereoselective Synthesis Involving 4-Ethynyl-2-methylaniline Frameworks
Stereoselective synthesis, the ability to selectively produce one stereoisomer of a product, is of paramount importance in fields such as medicinal chemistry and materials science, where the specific arrangement of atoms in space dictates biological activity or material properties.
Chiral Catalyst Development for Asymmetric Transformations
The development of chiral catalysts is central to achieving high enantioselectivity in chemical reactions. For transformations involving the this compound scaffold, both metal-based and organocatalytic systems can be envisioned. The presence of the aniline (B41778) nitrogen and the ethynyl (B1212043) group provides two key handles for catalytic interaction.
Chiral phosphoric acids (CPAs), a class of Brønsted acid organocatalysts, have proven effective in activating imines for enantioselective nucleophilic additions. bohrium.comthieme-connect.comresearchgate.net For instance, a CPA could catalyze the asymmetric addition of a nucleophile to an imine derived from this compound, or alternatively, the aniline itself could act as the nucleophile in reactions with electrophiles activated by a chiral catalyst. Research on the direct organocatalytic asymmetric para-C–H aminoalkylation of aniline derivatives has shown that chiral phosphoric acids can afford optically active diarylmethylamine products in good yields and high enantioselectivities (e.g., up to 91% ee). bohrium.comthieme-connect.comresearchgate.net This strategy could be adapted to functionalize the aromatic ring of this compound.
Transition metal catalysis, employing chiral ligands, offers another powerful avenue. For example, copper-catalyzed asymmetric reactions are well-suited for transformations involving alkynes and amines. nih.gov Chiral N,N'-dioxide ligands complexed with transition metals like copper(I) have been used for the asymmetric dearomatizing amination of phenols and naphthols, suggesting their potential for related transformations with aniline substrates. nih.gov The development of chiral catalysts for the asymmetric synthesis of axially chiral C-N atropisomers, such as anilides and N-arylpyrroles, is another relevant area. nih.gov Palladium-catalyzed allylations using chiral diphosphine ligands like (S)-Tol-BINAP have been employed for this purpose. nih.gov
A hypothetical asymmetric transformation of this compound could involve the enantioselective addition of a nucleophile to the ethynyl group, or an asymmetric coupling reaction at the aniline nitrogen. The performance of such hypothetical reactions can be extrapolated from existing data on similar systems.
Table 1: Representative Chiral Catalysts and Their Performance in Asymmetric Transformations of Aniline Derivatives (Analogous Systems)
| Catalyst/Ligand | Reaction Type | Substrate Type | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| Chiral Phosphoric Acid (CPA) | para-C-H Aminoalkylation | Aniline Derivative + Aldimine | 73 | 91 | bohrium.comthieme-connect.comresearchgate.net |
| Cu(I)/Bisoxazoline L14 | N-Arylation | Indoline + Aryl Iodane | Good | High | nih.gov |
| (S)-Tol-BINAP/Palladium | N-Allylation | Anilide Precursor | High | High | nih.gov |
| Chiral N,N'-Dioxide/Mg(OTf)2 | Aziridine Ring-Opening | N-(2-picolinoyl)aziridine + Aniline | 97 | 95 | rsc.org |
Diastereoselective Reaction Pathways
When a molecule already contains a chiral center, the introduction of a new stereocenter can lead to the formation of diastereomers. Diastereoselective reactions are designed to favor the formation of one diastereomer over others. For derivatives of this compound that are already chiral, subsequent reactions can be guided by the existing stereocenter.
For example, the diastereoselective C-alkylation of aldimines derived from chiral aldehydes with organoboranes has been shown to proceed with high diastereomeric ratios. rsc.org An imine formed from this compound and a chiral aldehyde could undergo such a reaction, with the stereochemical outcome dictated by the chiral auxiliary. Similarly, multicomponent reactions offer a powerful tool for constructing complex molecules with multiple stereocenters in a single step. The reaction of anilines, epoxides, and glyoxylates, catalyzed by a chiral titanium complex, can produce multisubstituted asymmetric 1,3-oxazolidines. mdpi.com
Annulation reactions are another important class of diastereoselective transformations. A catalyst-free, visible-light-driven annulation between N,N-substituted dialkyl anilines and dibenzoylethylenes has been reported to yield substituted tetrahydroquinolines with complete diastereoselectivity. nih.gov This type of reaction could potentially be applied to derivatives of this compound to construct complex heterocyclic systems. Furthermore, palladium-catalyzed intramolecular Mizoroki-Heck annulations have been utilized for the diastereoselective synthesis of spiroindolines from cyclopentenyl-tethered 2-bromo-N-methylanilines, achieving diastereoselectivity greater than 98%. diva-portal.org
Flow Chemistry and High-Throughput Synthesis Strategies
The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a significant advancement in chemical manufacturing, offering improved safety, efficiency, and scalability.
Continuous Flow Processes for Scalable Production
Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers numerous advantages for the synthesis of aniline derivatives. beilstein-journals.org These include enhanced heat and mass transfer, precise control over reaction parameters, and the ability to safely handle hazardous intermediates. rsc.org The reduction of nitroarenes to anilines, a fundamental transformation, has been successfully adapted to continuous-flow conditions using various methods, including metal-free reduction with trichlorosilane (B8805176) and catalytic transfer hydrogenation. beilstein-journals.orgacs.org
For the synthesis of this compound or its derivatives, a continuous flow approach could be employed for key steps such as a Sonogashira coupling to introduce the ethynyl group or for the N-arylation of the aniline. Continuous flow methodologies have been developed for the N-arylation of anilines using diaryliodonium salts, demonstrating direct scalability. Similarly, the Baeyer-Mills reaction for synthesizing azobenzenes from anilines has been successfully transferred to a continuous flow setup, allowing for large-scale production. beilstein-journals.orgd-nb.info A continuous flow process for an N-methylation of aniline has been reported with conversions up to 99% and high selectivity for the monoalkylated product. researchgate.net
Table 2: Examples of Continuous Flow Synthesis of Aniline Derivatives
| Reaction Type | Catalyst/Reagent | Productivity/Yield | Key Advantage | Reference |
|---|---|---|---|---|
| Nitroarene Reduction | Trichlorosilane | High yields, short reaction times | Metal-free, mild conditions | beilstein-journals.org |
| N-Arylation | Copper Coil Reactor | High yield | Directly scalable, room temperature | |
| N-Methylation | Al-SBA-15 | Up to 99% conversion | High selectivity, sustainable | researchgate.net |
| Azide (B81097) Formation/Amidation | tert-Butyl nitrite | 83 mg/h | Safe handling of hazardous azide intermediate | rsc.orgresearchgate.net |
| Baeyer-Mills Reaction | Acetic Acid | Up to >99% yield, 72g in 3 days | Scalable, high purity | beilstein-journals.orgd-nb.info |
Automated Synthesis Platform Integration
Automated synthesis platforms are revolutionizing drug discovery and materials science by enabling the rapid synthesis and screening of large libraries of compounds. syrris.com These platforms can integrate synthesis, purification, analysis, and even biological testing into a seamless workflow. iktos.aiacs.org Platforms like the Chemspeed iSYNTH and AutoMATE from H.E.L Group allow for parallel reaction screening and library synthesis under a wide range of conditions. acs.orgchemspeed.comhelgroup.com
The synthesis of a library of derivatives based on the this compound scaffold could be readily achieved using such automated systems. For example, by varying the coupling partner in a Sonogashira reaction with a halo-2-methylaniline precursor, a diverse set of 4-substituted-2-methylanilines could be generated. An automated radial synthesis platform has been used for the synthesis of aniline derivatives via dual nickel/photoredox C-N cross-couplings. researchgate.net Furthermore, the integration of artificial intelligence and robotics is leading to the development of autonomous labs capable of designing, synthesizing, and testing new molecules with minimal human intervention. iktos.ai A fully automated six-step synthesis of the drug prexasertib (B560075) has been achieved using a continuous-flow solid-phase synthesis platform. nih.gov
Mechanochemical Approaches in Synthesis and Functionalization
Mechanochemistry, where chemical reactions are induced by mechanical force (e.g., grinding or milling) rather than by conventional heating or solvents, is a rapidly growing area of green chemistry. nih.gov This solvent-free approach can lead to shorter reaction times, different product selectivities, and access to compounds that are difficult to synthesize using solution-based methods. mdpi.comrsc.org
For the synthesis and functionalization of this compound, mechanochemistry offers several intriguing possibilities. The formation of the aniline itself from the corresponding nitrobenzene (B124822) has been demonstrated mechanochemically. researchgate.net C-N bond formation, such as the arylation of anilines with arylboronic acids, can be achieved under high-speed ball-milling conditions. nih.govbeilstein-journals.org The synthesis of N-heterocycles, such as indoles and quinolines, from aniline precursors has also been reported using mechanochemical methods. mdpi.com For instance, the reaction of anilines with α-haloketones can be performed mechanochemically to generate precursors for indole (B1671886) synthesis. mdpi.com
The ethynyl group of this compound is also amenable to mechanochemical transformations. For example, a mechanochemical, copper-catalyzed asymmetric three-component reaction of an aldehyde, alkyne, and amine has been reported to produce propargylamines in high yield and enantioselectivity. beilstein-journals.org Additionally, mechanochemical thiocyanation of anilines via C-H functionalization has been developed as a green synthetic method. acs.org
Derivatization for Advanced Spectroscopic Probes
The unique structural characteristics of this compound, namely the reactive terminal alkyne and the nucleophilic amino group, make it a valuable scaffold for the synthesis of advanced spectroscopic probes. Derivatization of this molecule allows for the strategic attachment of fluorophores, chromophores, and other reporter groups, enabling the study of complex chemical and biological systems. The methodologies for creating these probes often leverage the distinct reactivity of the ethynyl and aniline functionalities.
The terminal ethynyl group is particularly amenable to modern coupling reactions. One of the most prominent methods is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the this compound core to a molecule containing an azide group, such as a fluorescent dye (e.g., coumarin, BODIPY, or rhodamine). This strategy is widely used to create probes for live-cell imaging and bioconjugation. Similarly, the Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides a robust method for extending the π-conjugated system of the molecule. By coupling this compound with various aryl halides, researchers can synthesize novel chromophores with tailored absorption and emission properties for applications in materials science and nonlinear optics. frontiersin.org
The aniline moiety offers an alternative site for derivatization. The primary amine can act as a nucleophile, reacting with acyl chlorides, anhydrides, or isocyanates to form amides and ureas. This chemistry allows for the attachment of the aniline scaffold to other molecular systems, including polymers and biomolecules. For instance, the amine can be used to form a linkage with a fluorophore that reports on changes in the local environment, such as pH or ion concentration. sioc-journal.cnrsc.org
Furthermore, the combination of the electron-donating amino group and the π-system of the ethynyl-aromatic structure forms a donor-π-acceptor (D-π-A) framework when linked to an electron-accepting group. This molecular architecture is fundamental to the design of chromophores with significant solvatochromism, where the absorption and fluorescence spectra shift in response to solvent polarity. mdpi.com Derivatives of this compound can be designed as turn-on fluorescent probes, where the fluorescence is initially quenched and is restored upon interaction with a specific analyte, such as a metal ion or a biologically relevant molecule. nih.govrsc.org The synthesis of such probes often involves a multi-step process starting with the core aniline structure. sioc-journal.cn
Comparative Studies with Isomeric and Analogous Ethynylanilines
The specific placement of the ethynyl and methyl groups on the aniline ring in this compound has a profound impact on its chemical and physical properties when compared to its isomers and analogs. These structural differences influence electronic conjugation, steric hindrance, reactivity, and spectroscopic characteristics.
A key isomer for comparison is 2-ethynyl-4-methylaniline . In this molecule, the positions of the ethynyl and methyl groups are swapped. The primary difference lies in the position of the ethynyl group relative to the amino group. In this compound, the para-disposition allows for maximum electronic communication and π-conjugation along the axis of the molecule. This extended conjugation typically results in red-shifted (longer wavelength) absorption and emission spectra compared to its meta- or ortho-isomers. In contrast, for 2-ethynyl-4-methylaniline, the ortho-positioning of the ethynyl and amino groups can lead to intramolecular hydrogen bonding and increased steric interactions, which may disrupt the planarity of the molecule and alter its photophysical properties.
Another important comparison is with 4-ethynylaniline (B84093) , which lacks the methyl group. nih.govchemicalbook.com The methyl group in this compound is electron-donating and introduces steric bulk. The electronic effect of the methyl group can slightly modify the energy of the frontier molecular orbitals (HOMO/LUMO), thereby fine-tuning the spectroscopic properties. The steric hindrance from the ortho-methyl group can also influence reactivity, for example, by shielding the adjacent amino group from certain chemical reactions or by affecting how the molecule packs in a crystal lattice.
The N-alkylated analog, 4-ethynyl-N,N-dimethylaniline , provides further insight. The replacement of the N-H protons with methyl groups increases the electron-donating strength of the nitrogen atom and eliminates its hydrogen-bonding capability. This generally leads to enhanced charge-transfer characteristics and can significantly impact solubility and performance in applications like nonlinear optics. However, the absence of the N-H protons in the N,N-dimethylated analog prevents it from participating in reactions that require the aniline proton, such as certain condensation reactions.
Comparing these compounds highlights the precise control that substituent placement offers in tuning molecular properties. For example, the rigid, linear structure provided by the ethyne (B1235809) bridge in 4,4′-(Ethyne-1,2-diyl)dianiline leads to high thermal stability. The choice between this compound and its isomers or analogs depends on the specific requirements of the application, whether it be maximizing electronic conjugation for a chromophore, enabling specific reactivity for a chemical probe, or controlling steric factors to direct crystal packing.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Ethynyl-2-methylaniline, and how do reaction conditions influence yield?
- Methodology :
- Nucleophilic substitution : React 2-methylaniline derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80–100°C. Monitor progress via TLC .
- Sonogashira coupling : Use palladium catalysts to couple halogenated 2-methylaniline precursors with terminal alkynes under inert conditions. Optimize catalyst loading (e.g., 2–5 mol% Pd(PPh₃)₄) to minimize side reactions .
- Yield optimization : Adjust stoichiometry (1:1.2 molar ratio of aryl halide to alkyne) and reaction time (12–24 hours). Characterize products via GC-MS and NMR for purity validation .
Q. How can spectroscopic techniques differentiate this compound from structural analogs?
- Methodology :
- ¹H NMR : Identify the ethynyl proton resonance at δ 2.8–3.2 ppm (triplet, J = 2.5 Hz) and aromatic protons at δ 6.5–7.2 ppm (meta-substitution pattern) .
- IR spectroscopy : Detect C≡C stretch near 2100–2260 cm⁻¹ and NH₂ stretches at 3350–3450 cm⁻¹ .
- X-ray crystallography : Resolve spatial arrangement of the ethynyl and methyl groups to confirm regiochemistry (e.g., C–C bond lengths: 1.20–1.22 Å for C≡C) .
Advanced Research Questions
Q. What mechanistic insights explain contradictory reactivity of this compound in oxidation vs. reduction reactions?
- Methodology :
- Oxidation : The ethynyl group stabilizes radical intermediates, leading to quinone formation (e.g., with KMnO₄ in acidic conditions). Monitor via cyclic voltammetry to identify redox potentials .
- Reduction : Catalytic hydrogenation (H₂/Pd-C) selectively reduces the ethynyl group to ethylene while preserving the amine. Use deuterium labeling to track protonation sites .
- Contradiction resolution : Compare kinetic data (e.g., Arrhenius plots) under varying pH and solvent polarity to isolate competing pathways .
Q. How can computational modeling predict the regioselectivity of electrophilic substitution in this compound?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level to calculate Fukui indices. Higher electrophilic reactivity is predicted at the para position to the ethynyl group due to electron-withdrawing effects .
- MD simulations : Simulate solvent effects (e.g., acetonitrile vs. DMSO) on transition-state stabilization during nitration or halogenation .
- Experimental validation : Compare computed vs. observed product ratios (HPLC analysis) for reactions with HNO₃/H₂SO₄ .
Q. What strategies mitigate instability of this compound under ambient or acidic conditions?
- Methodology :
- Storage : Store under argon at –20°C in amber vials to prevent oxidative dimerization of the ethynyl group .
- Stabilizers : Add radical scavengers (e.g., BHT at 0.1 wt%) to inhibit polymerization. Confirm efficacy via accelerated aging studies (40°C/75% RH for 4 weeks) .
- pH control : Avoid strongly acidic media (pH < 3), which protonate the amine and accelerate decomposition. Use buffered solutions (pH 5–7) for aqueous reactions .
Q. How does the ethynyl group influence biological activity in target binding studies?
- Methodology :
- Molecular docking : Screen against protein targets (e.g., kinases) using AutoDock Vina. The ethynyl group enhances π-stacking with aromatic residues (Phe, Tyr) .
- SAR studies : Synthesize analogs (e.g., 4-ethyl-2-methylaniline) and compare IC₅₀ values in enzyme inhibition assays. Ethynyl derivatives show 3–5× higher potency due to rigidified conformations .
- Fluorescence quenching : Use tryptophan residues as probes to measure binding constants (Kd) via Stern-Volmer plots .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data for this compound derivatives?
- Methodology :
- Purity assessment : Re-crystallize samples from ethanol/water and re-analyze via DSC for melting point consistency .
- Inter-lab validation : Cross-reference ¹³C NMR data (e.g., ethynyl carbon at δ 75–80 ppm) with collaborative studies .
- Isotopic labeling : Use ¹⁵N-labeled amines to confirm NH₂ group assignments and rule out tautomeric interference .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
